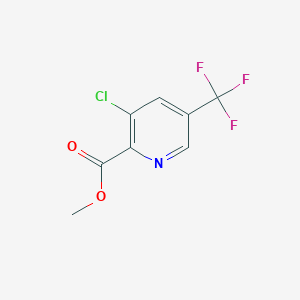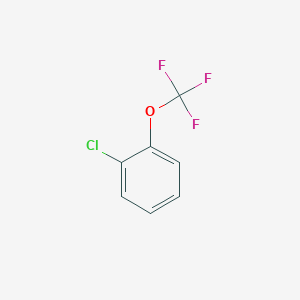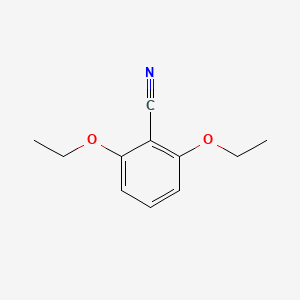
Dicromato de cesio
Descripción general
Descripción
Cesium dichromate is an inorganic compound with the chemical formula Cs₂Cr₂O₇. It is a bright orange crystalline solid that is highly soluble in water. This compound is known for its strong oxidizing properties and is used in various chemical processes and research applications.
Aplicaciones Científicas De Investigación
Cesium dichromate has several scientific research applications:
-
Chemistry: : It is used as an oxidizing agent in various chemical reactions and analytical procedures. Its strong oxidizing properties make it valuable in organic synthesis and inorganic chemistry .
-
Biology: : Cesium dichromate is used in biological research to study the effects of oxidative stress on cells and tissues. It is also used in the preparation of certain biological stains .
-
Medicine: : While not commonly used in medicine, caesium dichromate’s oxidizing properties are sometimes utilized in the development of certain pharmaceuticals and diagnostic reagents .
-
Industry: : In industrial applications, caesium dichromate is used in the production of pigments, corrosion inhibitors, and as a precursor for other caesium compounds .
Mecanismo De Acción
Target of Action
Caesium dichromate, an inorganic compound, primarily targets the biochemical processes in organisms due to its chemical similarity to potassium . It is known to interact with various biological systems, particularly those involving potassium, as caesium can act as a competitive inhibitor due to its similar properties .
Mode of Action
The interaction of caesium dichromate with its targets primarily involves the displacement of potassium ions in biological systems . This displacement can lead to significant changes in the normal functioning of these systems. For instance, in microbial cells, caesium can replace potassium, leading to alterations in the cell’s normal metabolic processes .
Biochemical Pathways
The presence of caesium dichromate in an organism can affect various biochemical pathways. Primarily, it interferes with potassium-dependent processes, as caesium can compete with potassium for binding sites . This competition can disrupt normal cellular functions and lead to changes in the organism’s metabolic processes .
Pharmacokinetics
Like other caesium compounds, it is likely to be absorbed and distributed throughout the body due to its chemical similarity to potassium . The metabolism and excretion of caesium dichromate would depend on the organism’s ability to recognize and eliminate foreign substances .
Result of Action
The molecular and cellular effects of caesium dichromate’s action primarily involve disruptions in normal cellular functions due to the displacement of potassium ions . This displacement can lead to changes in cell metabolism, potentially causing cell damage or death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of caesium dichromate. For instance, the presence of other ions in the environment, particularly potassium, can affect the compound’s ability to interact with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .
Métodos De Preparación
Cesium dichromate can be synthesized through several methods:
-
Reaction of Chromium(VI) Oxide with Caesium Carbonate: : [ \text{CrO}_3 (\text{aq}) + \text{Cs}_2\text{CO}_3 (\text{aq}) \rightarrow \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + \text{CO}_2 (\text{g}) ] This reaction involves the dissolution of chromium(VI) oxide in water followed by the addition of caesium carbonate, resulting in the formation of caesium dichromate and the release of carbon dioxide gas .
-
Salt Metathesis Reaction: : [ \text{K}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{CsCl} (\text{aq}) \rightarrow \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{KCl} (\text{aq}) ] In this method, potassium dichromate reacts with caesium chloride in an aqueous solution to produce caesium dichromate and potassium chloride .
-
Alkalinisation of Caesium Dichromate: : [ \text{Cs}_2\text{Cr}_2\text{O}_7 (\text{aq}) + 2 \text{CsOH} (\text{aq}) \rightarrow 2 \text{Cs}_2\text{CrO}_4 (\text{aq}) + \text{H}_2\text{O} (\ell) ] This method involves the reaction of caesium dichromate with caesium hydroxide, resulting in the formation of caesium chromate and water .
Análisis De Reacciones Químicas
Cesium dichromate undergoes various chemical reactions, including:
-
Oxidation Reactions: : Cesium dichromate is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds. For example, it can oxidize alcohols to aldehydes or ketones and further to carboxylic acids under acidic conditions .
-
Reduction Reactions: : Cesium dichromate can be reduced to caesium chromate or chromium(III) compounds. Common reducing agents include sulfur dioxide and hydrogen peroxide .
-
Substitution Reactions: : In aqueous solutions, caesium dichromate can undergo substitution reactions with other salts, leading to the formation of different chromate or dichromate salts .
Comparación Con Compuestos Similares
Cesium dichromate can be compared with other similar compounds, such as:
-
Potassium Dichromate (K₂Cr₂O₇): : Potassium dichromate is also a strong oxidizing agent and is used in similar applications. caesium dichromate is more soluble in water and has different reactivity due to the presence of caesium ions .
-
Sodium Dichromate (Na₂Cr₂O₇): : Sodium dichromate is another similar compound with strong oxidizing properties. It is commonly used in industrial applications, but caesium dichromate is preferred in certain research applications due to its unique properties .
-
Ammonium Dichromate ((NH₄)₂Cr₂O₇): : Ammonium dichromate is used in pyrotechnics and as a laboratory reagent. It has different solubility and reactivity compared to caesium dichromate .
Cesium dichromate’s uniqueness lies in its high solubility, strong oxidizing properties, and specific applications in research and industry.
Propiedades
IUPAC Name |
dicesium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Cs.7O/q;;2*+1;;;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWIYQPYXQGBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cs2Cr2O7, Cr2Cs2O7 | |
| Record name | caesium dichromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159304 | |
| Record name | Caesium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless crystalline powder; [MSDSonline] Na and K dichromate are soluble in water; | |
| Record name | Cesium dichromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8558 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13530-67-1 | |
| Record name | Caesium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Caesium dichromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40159304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the purpose of using caesium dichromate in the manufacturing process of cold cathode glow discharge tubes, as described in the research?
A1: The research paper [] describes a specific method for manufacturing cold cathode glow discharge tubes. In this process, caesium dichromate is not used directly in the final tube. Instead, it serves as a precursor material. A mixture of caesium dichromate and silicon is heated, causing the reduction of caesium dichromate and the release of elemental caesium. This caesium vapor is then deposited onto a gold-coated cathode within the tube. The deposited caesium reacts with the gold layer, forming compounds like Caesium auride (CsAu) and caesium oxide. These compounds enhance the electron emissivity of the cathode, crucial for initiating and sustaining the glow discharge at lower voltages.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















